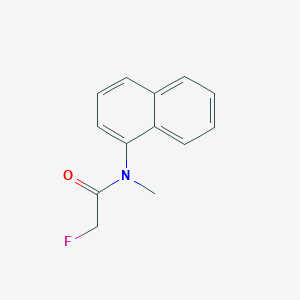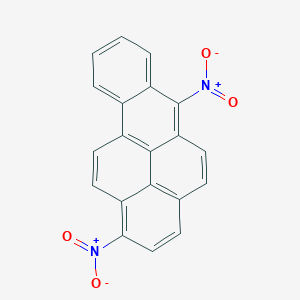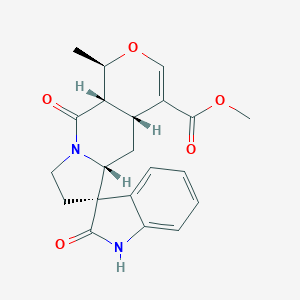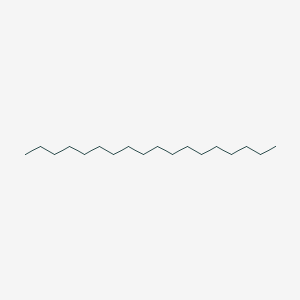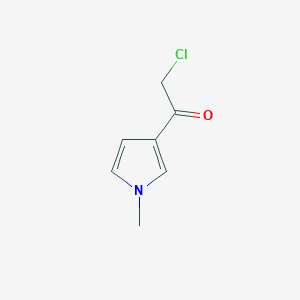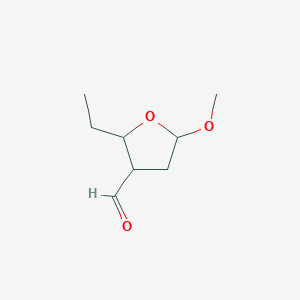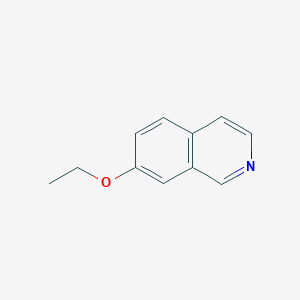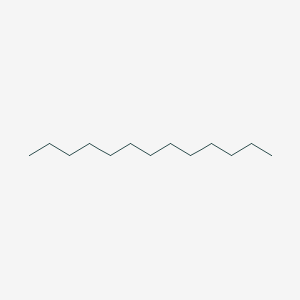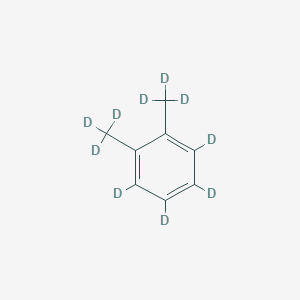
邻二甲苯-d10
概述
描述
o-Xylene-d10, also known as deuterated ortho-xylene, is a deuterated form of ortho-xylene where all hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties.
科学研究应用
o-Xylene-d10 is widely used in scientific research due to its unique properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a solvent or reference compound in NMR spectroscopy due to its deuterium content, which provides clearer signals.
Isotope Labeling: Used in studies involving isotope effects and reaction mechanisms.
Pharmaceutical Research: Employed in the synthesis of deuterated drugs to study their pharmacokinetics and metabolism.
Material Science: Used in the study of deuterium effects on material properties.
作用机制
Target of Action
o-Xylene-d10, also known as 1,2,3,4-tetradeuterio-5,6-bis(trideuteriomethyl)benzene or (2H10)-o-Xylene, is a deuterated derivative of o-xylene . It is primarily used as an internal standard in the quantification of volatile organic compounds . The primary targets of o-Xylene-d10 are the volatile organic compounds that it helps to quantify .
Mode of Action
It is known to participate as an internal standard during the quantification of volatile organic compounds (such as furan, chloroform, benzene, trichloroethene, toluene, and styrene) by vacuum distillation coupled with gas chromatography/mass spectrometry .
Biochemical Pathways
It is known that o-xylene-d10 is used in the quantification of volatile organic compounds, which are involved in various biochemical pathways .
Pharmacokinetics
It is known that o-xylene-d10 is a liquid with a density of 0953 g/mL at 25 °C .
Result of Action
The result of the action of o-Xylene-d10 is the accurate quantification of volatile organic compounds. This is achieved through its use as an internal standard in gas chromatography/mass spectrometry .
Action Environment
The action of o-Xylene-d10 is influenced by environmental factors such as temperature and light. It is recommended to store o-Xylene-d10 in a well-ventilated place away from light and moisture . The compound is also flammable, and its vapors may cause a flash fire or explosion .
Disclaimer: Always refer to the appropriate safety data sheets (SDS) for comprehensive information on the handling and potential hazards of chemical substances .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of o-Xylene-d10 typically involves the deuteration of ortho-xylene. This can be achieved through a catalytic exchange reaction where ortho-xylene is treated with deuterium gas in the presence of a catalyst such as platinum or palladium. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of o-Xylene-d10 follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing ortho-xylene and a catalyst, and the reaction is monitored to ensure complete deuteration.
化学反应分析
Types of Reactions
o-Xylene-d10 undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents, o-Xylene-d10 can be oxidized to form deuterated phthalic anhydride.
Reduction: Reduction reactions can convert o-Xylene-d10 to deuterated ortho-toluidine.
Substitution: Halogenation reactions can replace deuterium atoms with halogens, forming compounds like deuterated ortho-dichlorobenzene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum deuteride are used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Deuterated phthalic anhydride.
Reduction: Deuterated ortho-toluidine.
Substitution: Deuterated ortho-dichlorobenzene.
相似化合物的比较
Similar Compounds
(2H10)-m-Xylene: Deuterated meta-xylene.
(2H10)-p-Xylene: Deuterated para-xylene.
(2H10)-Toluene: Deuterated toluene.
Uniqueness
o-Xylene-d10 is unique due to its specific structure where the deuterium atoms are positioned ortho to each other. This positioning affects its chemical reactivity and physical properties, making it distinct from its meta and para counterparts. Additionally, its use in NMR spectroscopy is particularly valuable due to the clear signals it provides.
属性
IUPAC Name |
1,2,3,4-tetradeuterio-5,6-bis(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQNGGLPUBDAKN-ZGYYUIRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204576 | |
| Record name | (2H10)-o-Xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56004-61-6 | |
| Record name | 5,6-Di(methyl-d3)benzene-1,2,3,4-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56004-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H10)-o-Xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056004616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H10)-o-Xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H10)-o-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is o-Xylene-d10 used in environmental studies?
A: o-Xylene-d10 is a deuterated form of o-xylene, making it an ideal tracer for environmental studies. Due to its isotopic labeling, it can be distinguished from naturally occurring o-xylene. This allows researchers to track the transformation and fate of o-xylene in environmental systems with high accuracy. For instance, in a study, o-Xylene-d10 was injected into BTEX-contaminated aquifers to monitor the formation of its anaerobic degradation product, o-methyl-benzylsuccinic acid-d10. [] This approach provided direct evidence of in situ biodegradation processes.
Q2: How can o-Xylene-d10 be utilized in analytical chemistry?
A: o-Xylene-d10 serves as a valuable internal standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS). [, ] Its similar chemical properties to target analytes, like other BTEX compounds, allow for accurate quantification. When added to samples, o-Xylene-d10 helps correct for variations during sample preparation and analysis, leading to more precise and reliable measurements. For example, it was employed in determining benzene homologues in cigarette smoke. []
Q3: What is the significance of a deuterated compound like o-Xylene-d10 in chemical synthesis?
A: o-Xylene-d10 acts as a valuable precursor for synthesizing various deuterated phthalate esters. [] These labeled esters serve as analytical reference standards, crucial for detecting plasticizer residues in environmental and biological samples. The defined isotopic composition of o-Xylene-d10 ensures a high isotopic enrichment in the final product, essential for sensitive and accurate analytical measurements.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
